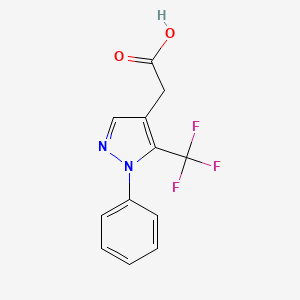

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid

Descripción general

Descripción

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a phenyl ring in this compound makes it particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Formation of the acetic acid moiety: This can be achieved by carboxylation of the corresponding intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid, exhibit promising anticancer properties. Studies have demonstrated that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's effectiveness against breast cancer cell lines, showing significant cytotoxic effects compared to standard treatments .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species without adversely affecting crop yield. This selective herbicidal activity could make it a valuable tool in integrated pest management strategies .

Plant Growth Regulation

Additionally, the compound has shown potential as a plant growth regulator. Studies suggest that it can enhance plant growth parameters such as root length and biomass under specific conditions, indicating its utility in agricultural practices aimed at improving crop performance .

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Research

A notable case study involved the evaluation of this compound against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting its potential as a lead compound for further drug development .

Case Study: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of this compound on common agricultural weeds showed promising results, with a significant reduction in weed biomass observed compared to untreated controls. This highlights its potential application in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

- (1-Phenyl-3-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid

- (1-Phenyl-5-methyl-1H-pyrazol-4-YL)-acetic acid

- (1-Phenyl-5-trifluoromethyl-1H-pyrazol-3-YL)-acetic acid

Comparison:

- (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

- The presence of the trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity, making it more effective in certain applications.

Actividad Biológica

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is a compound belonging to the pyrazole class, characterized by its unique trifluoromethyl group and phenyl ring. This compound has garnered attention for its potential biological activities, particularly in fields such as medicinal chemistry, pharmacology, and agrochemicals.

The molecular formula of this compound is with a CAS number of 1283720-62-6. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for effective cell membrane penetration, leading to modulation of various biological pathways .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, it was found that compounds with similar structures showed enhanced activity in carrageenan-induced edema models in rats . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole derivatives have shown varying degrees of effectiveness against different microbial strains. For instance, studies have demonstrated that certain substituted pyrazoles possess potent antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 11.3 to 24.8 μg/mL against various fungi .

Antioxidant Activity

Antioxidant properties have been attributed to some pyrazole derivatives. In particular, studies have shown that compounds with hydroxyl or methoxy substituents on the phenyl ring enhance antioxidant capacity, which could be beneficial for therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (1-Phenyl-3-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid | Structure | Moderate anti-inflammatory |

| (1-Phenyl-5-methyl-1H-pyrazol-4-YL)-acetic acid | Structure | Lower antimicrobial activity |

| (1-(3-Trifluoromethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-YL)-acetic acid | Structure | Enhanced stability |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anti-inflammatory Study : In a controlled experiment involving carrageenan-induced edema in rats, this compound demonstrated significant reduction in edema compared to controls, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study investigating the antimicrobial properties found that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

- Neuroprotective Potential : Research into neuroprotective effects revealed that certain pyrazole derivatives could mitigate neuronal damage in models of oxidative stress and neurodegenerative diseases, positioning them as candidates for further exploration in neuropharmacology .

Propiedades

IUPAC Name |

2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-8(6-10(18)19)7-16-17(11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRBVMBTWHDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201305 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283720-62-6 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283720-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.